molecular formula C15H14N2S B2974095 1-Methyl-2-(phenylsulfanylmethyl)benzimidazole CAS No. 251322-42-6

1-Methyl-2-(phenylsulfanylmethyl)benzimidazole

Cat. No. B2974095
CAS RN: 251322-42-6
M. Wt: 254.35
InChI Key: UNOWOXBKIMHQMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methyl-2-(phenylsulfanylmethyl)benzimidazole is a derivative of benzimidazole . Benzimidazole is a heterocyclic aromatic organic compound. This bicyclic compound consists of the fusion of benzene and imidazole .


Synthesis Analysis

Benzimidazole derivatives are synthesized by reacting ortho-phenylenediamines with benzaldehydes using sodium metabisulphite as an oxidation agent in a mixture of solvent under mild condition . The structure of all obtained compounds was identified by FTIR, NMR and HRMS .


Molecular Structure Analysis

The structure of benzimidazole derivatives can be identified by FTIR, NMR and HRMS . The presence of a methyl group at the 5-position on the benzimidazole scaffold was found to be a contributing factor influencing the anticancer activity .


Chemical Reactions Analysis

Benzimidazole is a base and can be deprotonated with stronger bases . The imine can be alkylated and also serves as a ligand in coordination chemistry .


Physical And Chemical Properties Analysis

Benzimidazole is a white solid that appears in form of tabular crystals . It has a molar mass of 118.139 g·mol −1 .

Scientific Research Applications

Anticancer Agents

Benzimidazole derivatives, including 1-Methyl-2-(phenylsulfanylmethyl)benzimidazole, have been studied as potential anticancer agents . The presence of a methyl group at the 5 (6)-position on the benzimidazole scaffold was found to influence the anticancer activity . Compounds with electron-donating groups (OH, OMe, –NMe 2, –O–CH 2 –C 6 H 5) showed significant increase of anticancer activity .

Antimicrobial Agents

Benzimidazoles have been explored for their antimicrobial properties . The benzimidazole motif has shown promising application in biological and clinical studies .

Antifungal Agents

Benzimidazoles have also been studied for their antifungal properties . The structure of benzimidazoles allows them to interact easily with the biopolymers of the living system .

Antiviral Agents

Benzimidazoles, including 1-Methyl-2-(phenylsulfanylmethyl)benzimidazole, have been intensively studied as potential antiviral agents .

Analgesics

Benzimidazoles have been used in the development of analgesics . The benzimidazole structure is found in isosters of naturally occurring nucleotides, which allows them to interact easily with the biopolymers of the living system .

Cardiovascular Disease Treatment

Benzimidazoles have been used in the treatment of cardiovascular diseases . The increased interest for benzimidazole compounds has been due to their excellent properties, like increased stability, bioavailability, and significant biological activity .

Neurological Disorder Treatment

Benzimidazoles have been used in neurology for the treatment of various neurological disorders . The benzimidazole structure allows them to interact easily with the biopolymers of the living system .

Endocrinology

Benzimidazoles have been used in endocrinology . The benzimidazole structure allows them to interact easily with the biopolymers of the living system .

Future Directions

Benzimidazole and its derivatives have been extensively used in the clinic to treat various types of diseases with high therapeutic potential . Due to their enormous medicinal value, the research and development of imidazole- and benzimidazole-containing drugs is an increasingly active and attractive topic of medicinal chemistry .

properties

IUPAC Name

1-methyl-2-(phenylsulfanylmethyl)benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2S/c1-17-14-10-6-5-9-13(14)16-15(17)11-18-12-7-3-2-4-8-12/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNOWOXBKIMHQMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1CSC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-2-(phenylsulfanylmethyl)benzimidazole

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